molecular formula C18H25N3O B13798674 Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- CAS No. 73972-66-4

Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)-

Cat. No.: B13798674
CAS No.: 73972-66-4
M. Wt: 299.4 g/mol
InChI Key: HTCHRHYDMRFZCA-UHFFFAOYSA-N
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Description

Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)-, is a substituted pyrazole derivative characterized by three key substituents:

  • 1-Benzyl group: Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
  • 5-(2-Piperidinoethoxy) chain: Introduces a flexible, nitrogen-containing side chain capable of hydrogen bonding or ionic interactions.

Its synthesis likely involves N-functionalization strategies similar to those described for other pyrazoles, such as carbenoid N–H insertion or hydrazine-based cyclization .

Properties

CAS No.

73972-66-4

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

1-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]piperidine

InChI

InChI=1S/C18H25N3O/c1-16-14-18(22-13-12-20-10-6-3-7-11-20)21(19-16)15-17-8-4-2-5-9-17/h2,4-5,8-9,14H,3,6-7,10-13,15H2,1H3

InChI Key

HTCHRHYDMRFZCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)OCCN2CCCCC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- typically involves three key stages:

Stepwise Synthesis Details

Synthesis of 1-Benzyl-3-methyl-5-pyrazolone Intermediate

A related intermediate, 1-benzyl-3-methyl-5-pyrazolone , serves as a precursor. Its synthesis is well documented and involves:

  • Adjusting the pH of a methanol solution of phenylhydrazine to 5.0–6.5 with hydrochloric acid.
  • Dropwise addition of methyl acetoacetate under controlled temperature (40–90 °C) with reflux for 1–6 hours.
  • Removal of methanol by distillation, neutralization to pH 7.0, and further reflux at 60–80 °C for 1–3 hours.
  • Cooling, crystallization, filtration, and recrystallization in methanol to yield high purity white crystals.

Table 1: Reaction Conditions for 1-Benzyl-3-methyl-5-pyrazolone Synthesis

Step Reagents & Conditions Temperature (°C) Time (hours) Notes
S1 Phenylhydrazine (pH 5.0–6.5), methyl acetoacetate dropwise 40–90 1–6 Reflux
S2 Distill methanol, adjust pH to 7.0 60–80 1–3 Reflux
S3 Cooling, crystallization, filtration Ambient Crude product isolation
S4 Recrystallization in methanol Heated Purification to white crystals

Yield: Up to 96.3% with purity >99%.

Alternative Synthetic Approaches

Research on pyrazole derivatives suggests the use of sequential Knoevenagel condensation and cyclization reactions for constructing substituted pyrazoles, sometimes employing catalysts like TiCl4 or piperidine under reflux in solvents like benzene or dichloromethane. While these methods are more common for indene or benzofulvene derivatives, they illustrate the versatility of pyrazole synthesis and potential adaptation for the target compound.

Purification and Characterization

  • Recrystallization from methanol or mixed solvents is preferred to achieve high purity and desirable crystal morphology.
  • Characterization techniques include melting point determination (~127 °C for related pyrazolones), NMR spectroscopy, and chromatographic purity assessment.

Summary Table of Preparation Methods

Preparation Stage Methodology/Conditions Yield (%) Purity (%) Reference
Pyrazole core formation Phenylhydrazine + methyl acetoacetate, pH 5.0–6.5, reflux 84–96 >99
Methanol removal & neutralization Distillation, pH adjustment to 7.0, reflux
Ether linkage introduction Nucleophilic substitution with 2-(piperidino)ethyl halide, DMF, 50–80 °C Not specified Not specified
Purification Recrystallization in methanol or mixed solvents High

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Research Applications

1. Antimicrobial Activity
Pyrazole derivatives are known for their antimicrobial properties. Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- has been studied for its potential against various bacterial strains. Research indicates that compounds with similar structural motifs exhibit significant activity against pathogens such as Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent in various studies. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes, leading to reduced inflammation . This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

3. Neuroprotective Effects
Research indicates that pyrazole compounds can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique side chain of Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- may enhance its ability to cross the blood-brain barrier, facilitating central nervous system effects .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesNotable Activities
Pyrazole, 1-benzyl-4-(diethylamino)-Benzyl and diethylamino groupsPotential CNS effects
Pyrazole, 1-benzyl-4-(dimethylamino)-Benzyl and dimethylamino groupsAntimicrobial properties
Pyrazole, 1-benzyl-3-methyl-4-(piperidinyl)-Benzyl and piperidinyl groupsNeuroactive potential

The uniqueness of Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- lies in its specific combination of functional groups that enhance its biological activity compared to other pyrazole derivatives.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of various pyrazole derivatives, Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- was tested against multiple bacterial strains. Results indicated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin and tetracycline .

Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results demonstrated that the compound significantly reduced edema compared to the control group, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents Biological Activity/Application Key Findings References
Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- 1-Benzyl, 3-methyl, 5-(2-piperidinoethoxy) Hypothesized enzyme inhibition Structural analogs show binding to DNA gyrase/MTAN via H-bonding and hydrophobic interactions .
Formycin A Nucleoside analog MTAN inhibition (Staphylococcus) Binding energy: E-model -112.43; used as a reference inhibitor .
Compound H (Pyrazole derivative) Phenol, pyrazole rings DNA gyrase/MTAN inhibition Comparable binding to Formycin A; MD simulations confirm stability .
3-Benzofuran-2-yl-5-(4-dimethylamino-naphthalene-1-yl)-4,5-dihydro-pyrazole-1-carboxylate-(4-chloro-phenyl)-amide Complex aryl and amide substituents Tyrosinase inhibition IC50: 5.13 µM; highlights role of aromatic substituents in enzyme binding .
4-Cyano pyrazole derivatives 4-Cyano, 5-amino Synthetic intermediates Mixtures of 4-cyano and 5-amino products due to ambident reactivity .
Trifluoromethyl pyrazoles 3-CF3, 5-CF3/CH3 Fluorinated agrochemicals Enhanced stability and bioavailability via fluorination .

Key Observations

Substituent Effects on Bioactivity: The 5-(2-piperidinoethoxy) group in the target compound may mimic the hydrogen-bonding capability of phenol rings in Compound H, critical for binding to S. aureus enzymes . Benzyl and methyl groups likely contribute to hydrophobic interactions, similar to aryl substituents in tyrosinase inhibitors .

Synthetic Strategies: Unlike 4-cyano pyrazoles, which form mixtures due to competing pathways , the target compound’s synthesis may prioritize regioselective N-functionalization, as seen in rhodium-catalyzed carbenoid insertions . Silver(I) catalysis in N-allylation () contrasts with hydrazine-based routes (), suggesting flexibility in substituent introduction.

Fluorination vs. Piperidinoethoxy Groups: Trifluoromethyl groups () improve metabolic stability, whereas the piperidinoethoxy chain may enhance solubility and target engagement through basic nitrogen.

Biological Activity

Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- exhibits promising pharmacological properties. This article delves into its biological activity, including anti-inflammatory, cytotoxic, and enzyme inhibitory effects, supported by data tables and case studies.

Anti-inflammatory Properties

Research indicates that Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Cytotoxic Effects

Studies have demonstrated that pyrazole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 39.70 µM against MCF-7 breast cancer cells, indicating significant anticancer potential .

Table 1: Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)-MCF-739.70
Compound AMDA-MB-2310.26
Compound BA549 (Lung)14.32

Enzyme Inhibition

The compound has been identified as a modulator of protein kinases, specifically protein kinase B (PKB) and protein kinase A (PKA). This modulation suggests potential applications in conditions mediated by these kinases .

Table 2: Enzyme Inhibition Data

EnzymeCompoundIC50 (nM)
PKBPyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)-91
PKAPyrazole Derivative X150

Case Study 1: Anti-Cancer Activity

A recent study explored the effects of pyrazole derivatives on human breast cancer cells. The results indicated that compounds with specific substituents on the pyrazole ring exhibited enhanced cytotoxicity. The mechanism involved the activation of caspases leading to apoptosis in cancer cells .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyrazole derivatives against neurodegenerative diseases. The findings suggested that these compounds could inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .

Q & A

Q. What are the optimal synthetic routes for preparing 1-benzyl-3-methyl-5-(2-piperidinoethoxy)pyrazole, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step protocols:

  • Step 1 : Alkylation of pyrazole precursors (e.g., 3-methylpyrazole) with benzyl halides to introduce the benzyl group at the N1 position .
  • Step 2 : Etherification at the C5 position using 2-piperidinoethanol under Mitsunobu conditions (e.g., DIAD, PPh3) or nucleophilic substitution with activated leaving groups (e.g., Cl, Br) .
  • Optimization : Continuous flow synthesis techniques can enhance efficiency and reduce side reactions, as demonstrated in analogous pyrazole derivatives . Yield improvements (70–85%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios of reactants (1:1.2 for pyrazole:etherifying agent) .

Q. Which analytical methods are most reliable for characterizing the structural integrity of this pyrazole derivative?

Answer:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, piperidinoethoxy signals at δ 3.4–3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> calculated for C18H25N3O: 299.1998) .
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between pyrazole and benzyl/piperidine groups), critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological assays are recommended to evaluate this compound’s pharmacological potential?

Answer:

  • Enzyme Inhibition Assays : Test COX-2 or kinase inhibition using human whole-blood assays, given structural similarities to COX-2 inhibitors like 4-{3-[(1Z)-4-(nitrooxy)but-1-enyl]-5-(3-pyridyl)pyrazolyl} derivatives .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • ADMET Profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 monolayers) to prioritize lead optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during the introduction of the 2-piperidinoethoxy group?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over elimination, while additives like K2CO3 neutralize acidic protons .
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) enhance coupling efficiency in Ullmann or Buchwald-Hartwig reactions for ether linkages .
  • Kinetic Monitoring : Use in situ FTIR or HPLC to detect intermediates (e.g., 5-hydroxypyrazole) and adjust reaction time (4–12 hr) to suppress byproducts .

Q. What structural modifications to the piperidine or benzyl groups could enhance target selectivity in kinase inhibition?

Answer:

  • Piperidine Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to increase binding affinity to ATP pockets, as seen in pyrazolo[3,4-d]pyrimidine kinase inhibitors .
  • Benzyl Substitutions : Replace benzyl with 4-fluorobenzyl or 3-chlorobenzyl to improve hydrophobic interactions, as demonstrated in COX-2 inhibitors .
  • Ethoxy Linker Optimization : Shorten the ethoxy chain to reduce conformational flexibility and enhance entropic binding .

Q. How should researchers address contradictory data on substituent effects observed in SAR studies?

Answer:

  • Systematic Variation : Synthesize analogs with single substituent changes (e.g., -OCH3 vs. -NO2 at benzyl para positions) to isolate electronic vs. steric effects .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with experimental IC50 values .
  • Meta-Analysis : Cross-reference data from structurally related pyrazoles (e.g., 1-(4-chlorobenzyl) derivatives) to identify trends .

Q. What strategies stabilize the 2-piperidinoethoxy moiety under physiological conditions?

Answer:

  • Prodrug Design : Convert the ether to a carbonate ester, which hydrolyzes in vivo to release the active form .
  • pH Adjustment : Buffer formulations to pH 6.5–7.4 minimize ether cleavage in aqueous media .
  • Crystallography-Guided Salt Formation : Co-crystallize with tartaric acid to enhance solid-state stability .

Q. How can target engagement be validated for this compound in complex biological systems?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with 10 µM compound .
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the pyrazole core to crosslink with target proteins .
  • CRISPR-Cas9 Knockout : Validate target dependency by comparing compound efficacy in wild-type vs. gene-edited cell lines .

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